![molecular formula C14H19N3O2S B13201847 tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole coreThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate include other thiazolo[5,4-b]pyridine derivatives. These compounds share the same core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. Some examples include:
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2S/c1-7-10(13(18)19-14(3,4)5)8(2)16-12-11(7)9(6-15)17-20-12/h6,15H2,1-5H3 |
InChI Key |
BKKJJIVKRXZBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
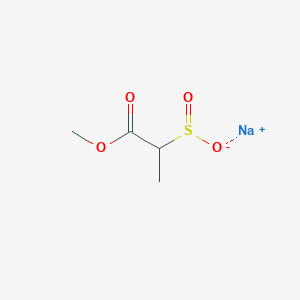
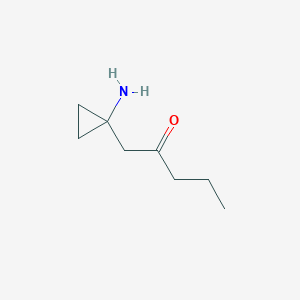
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

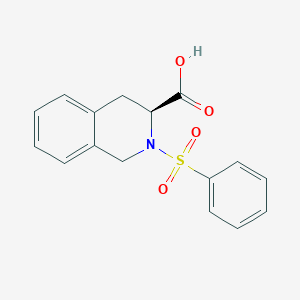
amine](/img/structure/B13201792.png)
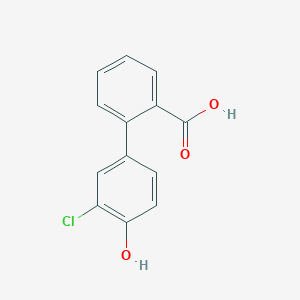

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
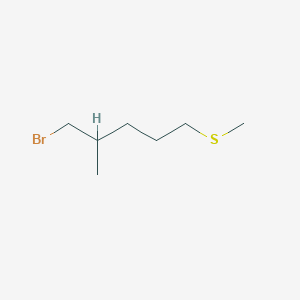

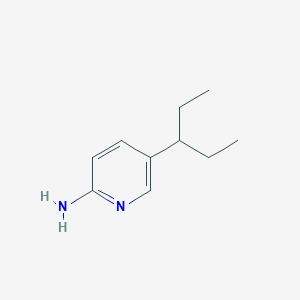
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
